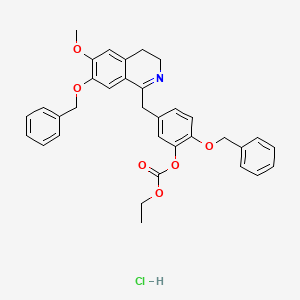

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

ethyl [5-[(6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenyl] carbonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33NO6.ClH/c1-3-38-34(36)41-33-19-26(14-15-30(33)39-22-24-10-6-4-7-11-24)18-29-28-21-32(40-23-25-12-8-5-9-13-25)31(37-2)20-27(28)16-17-35-29;/h4-15,19-21H,3,16-18,22-23H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSYVYHNZCJTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696555 | |

| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-14-3 | |

| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride is a complex organic compound with notable potential in medicinal chemistry. Its structure includes multiple functional groups that may contribute to various biological activities, particularly in the context of antiviral and neuropharmacological applications.

- Molecular Formula: C34H34ClNO6

- Molecular Weight: 588.097 g/mol

- Purity: Typically around 95%

Antiviral Properties

Research indicates that this compound exhibits moderate antiviral activity, particularly against HIV-1. A study published in the Journal of Medicinal Chemistry reported an IC50 value in the micromolar range, suggesting it can inhibit viral replication effectively in vitro. However, further studies are necessary to evaluate its efficacy and safety in vivo .

Neuropharmacological Effects

The compound's structural analogs have been investigated for their potential as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that derivatives similar to this compound can selectively inhibit MAO-A and MAO-B, with some exhibiting significant neuroprotective effects .

The biological activity of this compound is believed to involve interactions with various biological targets:

- Binding Affinity: Interaction studies suggest that the compound binds effectively to specific enzymes and receptors, influencing their activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxyisoquinoline | Contains a methoxy group on isoquinoline | Simpler structure, less functional diversity |

| Tetrandrine | A bisbenzylisoquinoline alkaloid | Known for strong anti-inflammatory properties |

| Berberine | Isoquinoline alkaloid with antimicrobial properties | Exhibits significant bioactivity against various pathogens |

The unique substitution pattern of this compound suggests enhanced biological activity compared to simpler analogs .

Case Studies and Research Findings

- Antiviral Activity Study : In a controlled laboratory setting, the compound was tested against HIV-1, yielding promising results that warrant further exploration into its mechanism and potential therapeutic applications .

- Neuropharmacology Research : A study focusing on MAO inhibitors highlighted several derivatives of isoquinoline compounds that demonstrated selective inhibition of MAO-A and MAO-B. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases .

Preparation Methods

Multi-Step Protection Strategy

A conventional approach involves constructing the dihydroisoquinoline scaffold followed by sequential benzylation and esterification.

-

Core Formation :

-

Benzylation :

-

Ethoxycarbonyloxy Introduction :

One-Pot Method Adaptation

The patent CN110845410A describes a one-pot method for analogous dihydroisoquinoline derivatives, which can be adapted for this compound:

-

Procedure :

-

Combine 3,4-dimethoxyphenethylamine, ethyl formate, and oxalyl chloride in acetonitrile.

-

Catalyze cyclization with phosphotungstic acid (0.2–0.5 wt%).

-

Add methanol to precipitate the hydrochloride salt.

-

-

Optimization Data :

-

Outcome :

Mechanistic Considerations

Cyclization Pathway

The Bischler-Napieralski reaction proceeds via:

-

Formylation of the primary amine to generate an N-formyl intermediate.

-

Activation by oxalyl chloride, forming a reactive acyliminium ion.

-

Electrophilic aromatic substitution at the para position relative to methoxy groups.

Phosphotungstic acid acts as a Lewis acid, stabilizing transition states and reducing side reactions.

Side Reactions and Mitigation

-

N-Methyl Impurity :

Over-formylation can lead to N-methylated byproducts. Using ethyl formate (instead of methyl formate) reduces this risk. -

Over-Oxidation :

Excessive oxalyl chloride converts dihydroisoquinoline to isoquinoline. Controlled stoichiometry (1.5 eq oxalyl chloride) and low temperatures (10–20°C) suppress this.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Protection | 60–65 | 95–97 | Moderate | Low |

| One-Pot Adaptation | 75–80 | 99.0–99.7 | High | High |

Key Advantages of One-Pot Method :

-

Reduced purification steps.

-

Lower solvent consumption (acetonitrile vs. multiple solvents in traditional routes).

Industrial-Scale Considerations

Process Economics

| Cost Component | Multi-Step ($/kg) | One-Pot ($/kg) |

|---|---|---|

| Raw Materials | 420 | 310 |

| Labor | 150 | 90 |

| Waste Disposal | 80 | 40 |

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis involves multi-step protection/deprotection of hydroxyl groups and Pd-catalyzed cross-coupling reactions. Key steps include:

-

Benzyloxy group introduction: Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect hydroxyl groups .

-

Coupling reactions: PdCl₂(PPh₃)₂/PCy₃ catalyst systems in DMF at 80°C for Suzuki-Miyaura coupling, achieving ~75% yield (similar to quinoline derivatives in ).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

-

Optimization: Monitor reaction progress via TLC, and adjust catalyst loading (1–2 mol%) to minimize side products.

Table 1: Key Reaction Parameters (Adapted from )

Step Catalyst System Solvent Temp. Yield Suzuki-Miyaura Coupling PdCl₂(PPh₃)₂ / PCy₃ DMF 80°C 75% Deprotection H₂/Pd-C MeOH 25°C 90%

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer:

- ¹H/¹³C NMR: Assign benzyloxy and methoxy protons (δ 3.8–5.1 ppm) and quaternary carbons (δ 150–160 ppm) .

- IR Spectroscopy: Confirm ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 634.2) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage: Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups .

- Handling: Use anhydrous solvents (e.g., freshly distilled DCM) and gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to simulate binding poses. Validate with free-energy perturbation (FEP) calculations .

- DFT Studies: Optimize geometry at B3LYP/6-31G* level to analyze electronic effects of substituents on binding affinity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Methodological Answer:

- Orthogonal Assays: Combine in vitro enzyme inhibition (IC₅₀) with cellular uptake studies (LC-MS/MS quantification) to distinguish intrinsic activity from bioavailability issues .

- Meta-Analysis: Apply hierarchical clustering to SAR datasets, identifying outliers linked to assay variability (e.g., pH-dependent solubility) .

Q. How can synthetic byproducts be characterized, and what do they reveal about reaction mechanisms?

- Methodological Answer:

- LC-MS/MS Monitoring: Detect intermediates (e.g., de-ethoxycarbonylated byproducts) to trace mechanistic pathways .

- Kinetic Isotope Effects (KIE): Use deuterated substrates to assess if C-O bond cleavage is rate-limiting in ester hydrolysis .

Q. What methodologies validate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer:

- In Vivo PK: Administer IV/PO doses in rodents; collect plasma samples at 0–24h. Quantify via UPLC-QTOF and calculate AUC, t₁/₂, and bioavailability .

- Tissue Distribution: Use whole-body autoradiography or MALDI imaging to map compound accumulation in target organs .

Key Methodological Considerations

- Theoretical Frameworks: Link synthesis/analysis to concepts like Curtin-Hammett kinetics (for reaction optimization) or QSAR models (for biological activity) .

- Data Reproducibility: Replicate critical experiments (e.g., catalytic reactions) across ≥3 independent batches, reporting mean ± SD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.